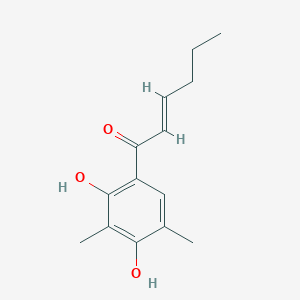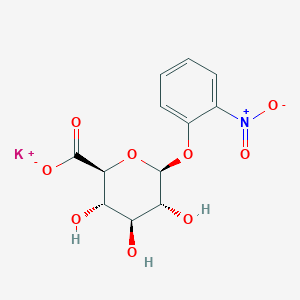![molecular formula C8H5BrClNS B13819299 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine is an organic compound that belongs to the class of halogenated heterocyclic compounds It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a thieno[2,3-C]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 7-chlorothieno[2,3-C]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromomethyl group is introduced through a substitution reaction, where the bromine atom replaces a hydrogen atom on the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thieno[2,3-C]pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Various substituted thieno[2,3-C]pyridine derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thieno[2,3-C]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)pyridine: A simpler analog with a pyridine ring instead of the thieno[2,3-C]pyridine system.
7-Chlorothieno[2,3-C]pyridine: Lacks the bromomethyl group but shares the same core structure.
3-(Bromomethyl)-5-methylpyridine: Contains a methyl group in addition to the bromomethyl group.
Uniqueness
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine is unique due to the presence of both bromomethyl and chlorine substituents on the thieno[2,3-C]pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H5BrClNS |
|---|---|
Molekulargewicht |
262.55 g/mol |
IUPAC-Name |
3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H5BrClNS/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2 |
InChI-Schlüssel |
VJPVZOFKLJOHII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C(=CS2)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
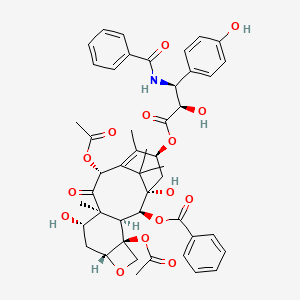

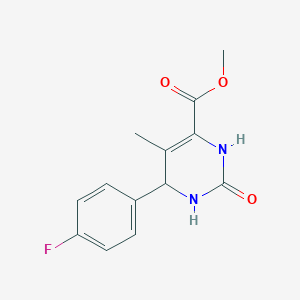
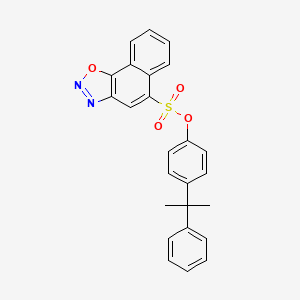

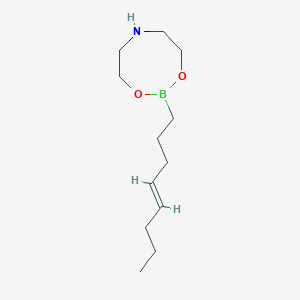

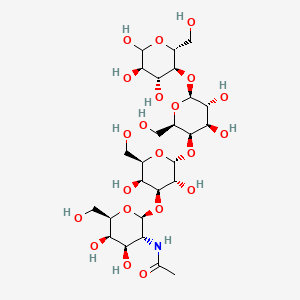
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
